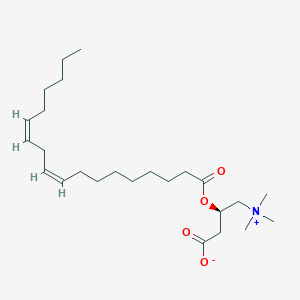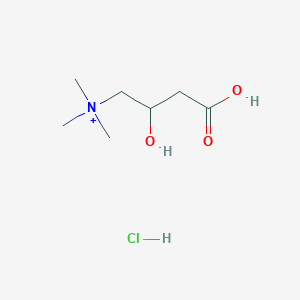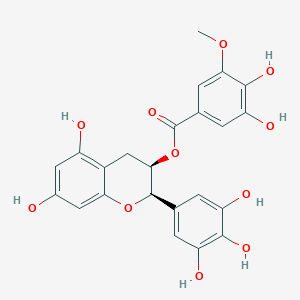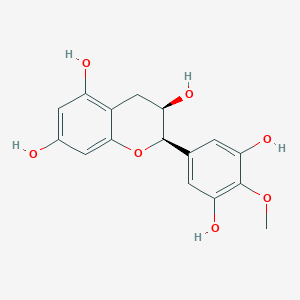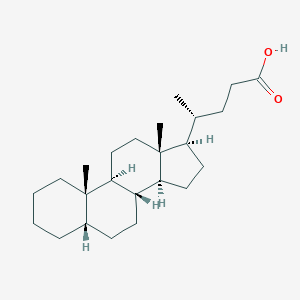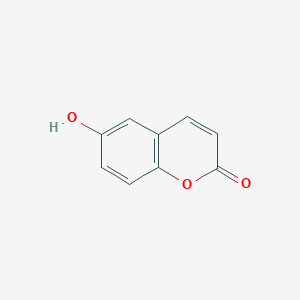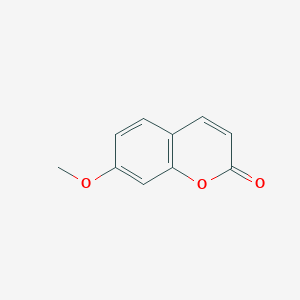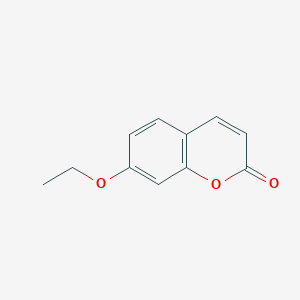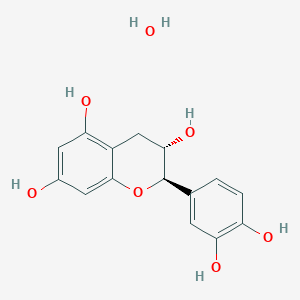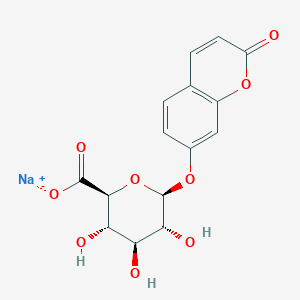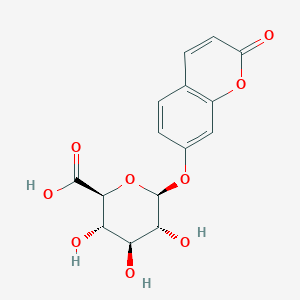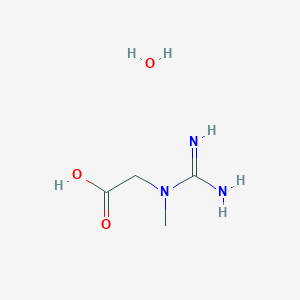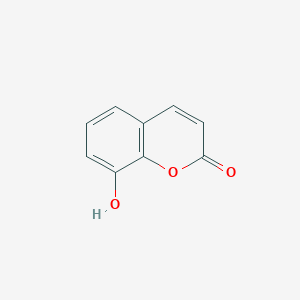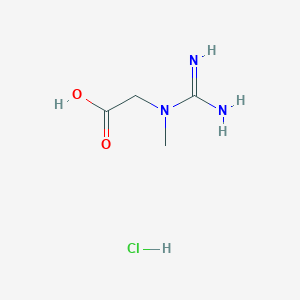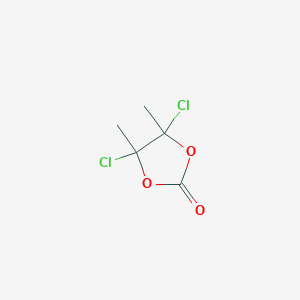
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Übersicht
Beschreibung
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is a carbonate ester .
Molecular Structure Analysis
The molecular formula of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is C5H6Cl2O3. It has an average mass of 185.005 Da and a monoisotopic mass of 183.969406 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 252.3±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 49.0±3.0 kJ/mol and the flash point is 115.5±23.6 °C. The index of refraction is 1.487 and the molar refractivity is 36.4±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity : Scharf and Plum (1977) detailed the synthesis of 4,5-Dimethylene-1,3-dioxolan-2-one from diastereomeric 4,5-dimethyl-1,3-dioxolan-2-ones. They found this compound to be more reactive than similar structures, sensitive to oxygen, and prone to spontaneous polymerization above its melting point. This suggests potential applications in specialized synthetic chemistry and materials science (Scharf & Plum, 1977).
Polymerization Properties : Okada, Mita, and Sumitomo (1975) investigated the polymerization of various methyl-substituted 1,3-dioxolanes, including 4,5-dimethyl-1,3-dioxolane. They found that dimethyl substituted 1,3-dioxolanes show very limited polymerization capability. This highlights the compound's potential applications in the field of polymer chemistry and materials science (Okada, Mita, & Sumitomo, 1975).
Catalytic Applications : Hintermann and Togni (2000) discussed the use of Ti(TADDOLato) complexes derived from a similar structure, 1,3-dioxolane, as catalysts for electrophilic enantioselective chlorination and bromination of β-keto esters. This implies potential catalytic applications in asymmetric synthesis (Hintermann & Togni, 2000).
Photochemical Reactivity : Atavin, Mirskova, Zorina, and Proskurina (1973) studied the photochemical chlorination of 2-trichloromethyl-1,3-dioxolane, a related compound, indicating potential applications in photochemistry and organic synthesis (Atavin, Mirskova, Zorina, & Proskurina, 1973).
Chiroptical Applications : Amako et al. (2015) explored the chiroptical properties of 2,2-Dimethyl-1,3-dioxolane connected to pyrene moieties, which displayed cryptochirality. This suggests potential applications in the field of chiroptical materials and sensors (Amako et al., 2015).
Structural Studies : Irurre et al. (1992) reported the synthesis and structural studies of a similar compound, (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, providing insights into molecular conformation, which can be relevant for understanding the behavior of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one in various applications (Irurre et al., 1992).
Bio-Derived Fuel Studies : Kwon and Xuan (2021) conducted a ReaxFF molecular dynamics study on bio-derived dioxolane fuels, including 4,5-dimethyl-1,3-dioxolane derivatives. This indicates potential applications in the development of biofuels and understanding their combustion properties (Kwon & Xuan, 2021).
Eigenschaften
IUPAC Name |
4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWTZUGZRSAQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)O1)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462607 | |
| Record name | 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |
CAS RN |
129482-56-0 | |
| Record name | 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



